"Methyl 5-amino-3-bromo-2-fluorobenzoate" synthesis and reactions
"Methyl 5-amino-3-bromo-2-fluorobenzoate" synthesis and reactions
An In-depth Technical Guide to the Synthesis and Reactions of Methyl 5-amino-3-bromo-2-fluorobenzoate
Introduction: A Versatile Scaffold in Modern Drug Discovery
Methyl 5-amino-3-bromo-2-fluorobenzoate is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its strategic substitution pattern—featuring an amino group for nucleophilic reactions, a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a methyl ester for further derivatization—makes it an exceptionally versatile intermediate.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, key reactions, and applications of this important scaffold, grounding its utility in the principles of modern organic synthesis. The presence of multiple reactive sites allows for the systematic and controlled construction of complex molecular architectures, a necessity in the intricate process of designing novel therapeutics.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of Methyl 5-amino-3-bromo-2-fluorobenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 1427430-43-3 | [2] |
| Molecular Formula | C₈H₇BrFNO₂ | [2] |
| Molecular Weight | 248.05 g/mol | [3] |
| Monoisotopic Mass | 246.96442 Da | [2] |
| Appearance | White to pale yellow solid | Inferred |
| Storage | Keep in a dark place, inert atmosphere, room temperature | [3] |
| SMILES | COC(=O)C1=C(F)C(=C(N)C=C1)Br | [2] |
| InChIKey | NEXQWIXZHGVDDY-UHFFFAOYSA-N | [2] |
Note: Experimental data such as melting point and specific solubility were not available in the searched literature. The appearance is inferred from similar compounds.
Synthesis of Methyl 5-amino-3-bromo-2-fluorobenzoate: A Strategic Approach
The synthesis of polysubstituted benzene rings requires careful planning to ensure correct regiochemistry. A plausible and efficient synthetic route to Methyl 5-amino-3-bromo-2-fluorobenzoate starts from commercially available 2-fluoro-5-nitrobenzoic acid. This approach strategically installs the substituents in a controlled sequence.
Proposed Synthetic Pathway
The synthesis can be envisioned as a three-step process:
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Esterification: Protection of the carboxylic acid as a methyl ester.
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Bromination: Introduction of the bromine atom ortho to the fluorine and meta to the nitro group.
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Reduction: Conversion of the nitro group to the target amino group.
Caption: Proposed synthetic workflow for Methyl 5-amino-3-bromo-2-fluorobenzoate.
Experimental Protocol: A Step-by-Step Guide
Step 1: Esterification of 2-Fluoro-5-nitrobenzoic Acid The initial step involves a standard Fischer esterification to protect the carboxylic acid, preventing it from interfering with the subsequent electrophilic bromination.
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Procedure: To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
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Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-fluoro-5-nitrobenzoate, which can often be used in the next step without further purification.
Step 2: Electrophilic Bromination The electron-withdrawing nitro group and the ortho,para-directing fluorine atom guide the incoming electrophile (Br+) to the desired position. The fluorine's ortho-directing effect is dominant, placing the bromine at the C3 position.
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Causality: The strong deactivating effect of the nitro group directs the bromination away from the positions ortho and para to it. The fluorine atom, being an ortho,para-director, directs the bromine to the adjacent C3 position.
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Procedure: To a solution of Methyl 2-fluoro-5-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat sulfuric acid), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
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Allow the reaction to stir at room temperature for 12-16 hours.
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Quench the reaction by pouring it into ice water and extract the product with ethyl acetate.
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Wash the combined organic layers with sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
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Dry over sodium sulfate and concentrate. Purify the crude product by column chromatography to obtain Methyl 3-bromo-2-fluoro-5-nitrobenzoate.
Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to an amine. Several methods are effective, with iron in the presence of an acid or catalytic hydrogenation being common choices for their functional group tolerance.
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Procedure (Fe/NH₄Cl): Suspend Methyl 3-bromo-2-fluoro-5-nitrobenzoate (1.0 eq) and ammonium chloride (1.2 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
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Add iron powder (3.0-5.0 eq) and heat the mixture to reflux for 2-4 hours.
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Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.
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Concentrate the filtrate under reduced pressure and extract the product into ethyl acetate.
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Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the final product, Methyl 5-amino-3-bromo-2-fluorobenzoate.
Key Reactions and Synthetic Utility
The true value of Methyl 5-amino-3-bromo-2-fluorobenzoate lies in its ability to serve as a versatile hub for generating molecular diversity. The distinct reactivity of its functional groups can be selectively exploited.
Reactions at the Amino Group
The primary amine at the C5 position is a potent nucleophile and a precursor to diazonium salts, opening avenues for a wide range of transformations.
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Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy to introduce varied side chains or to build larger molecular frameworks.
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Diazotization (Sandmeyer Reaction): Treatment with sodium nitrite in an acidic medium converts the amino group into a diazonium salt.[4] This intermediate is highly valuable and can be displaced by a variety of nucleophiles (e.g., -CN, -Cl, -OH, -H) to install different functional groups.
Caption: Key transformations involving the amino group of the title compound.
Reactions at the Bromine Atom
The aryl bromide at the C3 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
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Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a C-C bond, introducing new aryl or alkyl groups.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond, a cornerstone of modern medicinal chemistry for synthesizing complex aniline derivatives.
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Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to create a C-C triple bond, useful for constructing rigid linkers.
Reactions of the Methyl Ester
The ester group provides further opportunities for modification, typically after the more sensitive transformations have been performed.
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Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup converts the methyl ester to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides.
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Direct Amination: The ester can be converted directly to an amide by heating with an amine, sometimes requiring a catalyst.
Applications in Pharmaceutical Research
Substituted aminobenzoic acids are privileged scaffolds in drug discovery.[1][5] The specific substitution pattern of Methyl 5-amino-3-bromo-2-fluorobenzoate makes it a precursor for compounds targeting a range of biological pathways. The fluorine atom can enhance binding affinity and improve metabolic stability, while the other positions allow for the fine-tuning of steric and electronic properties to optimize potency and pharmacokinetic profiles.[6] For example, similar structures are integral to the synthesis of kinase inhibitors, where the aniline core often forms key hydrogen bonds within the ATP-binding pocket of the target enzyme.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
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Hazard Identification: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][7] It may also cause respiratory irritation.[7]
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Recommended PPE: Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area or fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[3]
Conclusion
Methyl 5-amino-3-bromo-2-fluorobenzoate is a high-value, multifunctional building block for chemical synthesis. Its well-defined regiochemistry and the orthogonal reactivity of its functional groups provide a robust platform for the efficient construction of complex molecules. A solid understanding of its synthesis and the diverse reactions it can undergo empowers researchers in drug discovery and development to rationally design and create novel chemical entities with therapeutic potential. The strategic application of this intermediate will undoubtedly continue to contribute to the advancement of medicinal chemistry.
References
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Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6086. Retrieved from [Link]
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Kang, L., & Long, S. (2024). 5-Bromo-2-(phenylamino)benzoic acid. IUCrData, 9, x240198. Retrieved from [Link]
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Ningbo Innopharmchem. (n.d.). Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applications. Retrieved from [Link]
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Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-bromo-5-fluorobenzoate. Retrieved from [Link]
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